

Application Notes and Protocols for Assessing Brain Atrophy Following Hydromethylthionine Treatment

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These application notes provide a detailed overview of current techniques to assess brain atrophy, with a specific focus on their application in clinical trials evaluating the efficacy of hydromethylthionine. The included protocols offer step-by-step guidance for key experimental methodologies.

Introduction to Hydromethylthionine and Brain Atrophy Assessment

Hydromethylthionine (HMTM), a tau aggregation inhibitor, has shown potential in slowing cognitive decline and reducing the rate of brain atrophy in neurodegenerative diseases such as Alzheimer's disease (AD) and behavioral variant frontotemporal dementia (bvFTD).^{[1][2][3]} The primary mechanism of HMTM is the inhibition of abnormal tau protein aggregation, a pathological hallmark of several neurodegenerative disorders that is correlated with disease severity and brain atrophy.^{[4][5]} Assessing the impact of HMTM on brain atrophy is a critical component of evaluating its therapeutic efficacy. Magnetic Resonance Imaging (MRI) is the cornerstone for non-invasively quantifying brain volume changes. This document outlines key MRI-based techniques and provides detailed protocols for their implementation.

Key Techniques for Brain Atrophy Assessment

Several advanced MRI analysis techniques are employed to quantify brain atrophy. The choice of technique can depend on the specific research question, the brain regions of interest, and the available software and expertise.

Volumetric MRI Analysis

Volumetric MRI measures the volume of the whole brain or specific brain structures. Automated software platforms are commonly used to perform these analyses, providing objective and reproducible measurements.

- **NeuroQuant®:** This FDA-cleared software provides automated, quantitative analysis of brain structure volumes from 3D T1-weighted MRI scans.^{[1][6]} It segments the brain into various regions, such as the hippocampus, ventricles, and cortical gray matter, and compares the volumes to an age- and sex-matched normative database.^{[1][6]}

Surface-Based Cortical Thickness Analysis

This technique measures the thickness of the cerebral cortex, which can be a sensitive indicator of neurodegeneration.

- **FreeSurfer:** A widely used open-source software suite for processing and analyzing brain MRI images.^[7] The longitudinal processing stream in FreeSurfer is particularly valuable for tracking changes in cortical thickness and volume over time within the same individual, which increases the accuracy of these estimates.

Tensor-Based Morphometry (TBM)

TBM is a sophisticated image analysis technique that identifies regional structural differences by analyzing the deformation fields required to align, or 'warp', one brain image to another.^[8] This method can create detailed 3D maps of brain atrophy. When applied to longitudinal data, TBM can precisely map the rate of tissue loss over time.

Boundary Shift Integral (BSI)

BSI is a robust method for measuring changes in the volume of brain structures over time. It calculates the total volume through which the boundary of a structure has moved between two

registered MRI scans, providing a direct measure of volume change.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Quantitative Data Summary

The following tables summarize the quantitative findings on brain atrophy from clinical trials of hydromethylthionine.

Table 1: Annualized Rate of Whole Brain Atrophy in Mild-to-Moderate Alzheimer's Disease (Wilcock et al., 2018)

Treatment Group	N	Mean Annualized Percent Change in Whole Brain Volume (SE)
LMTM 4 mg twice daily (Monotherapy)	76	-0.61 (0.16)
LMTM 4 mg twice daily (Add-on Therapy)	320	-1.05 (0.08)
LMTM 100 mg twice daily (Monotherapy)	79	-0.73 (0.16)
LMTM 100 mg twice daily (Add-on Therapy)	315	-1.13 (0.08)

Data from a Phase 3 clinical trial in patients with mild-to-moderate Alzheimer's disease. LMTM is an earlier formulation of hydromethylthionine. SE = Standard Error.

Table 2: Change in Whole Brain Volume in Behavioral Variant Frontotemporal Dementia (Shiells et al., 2020)

Plasma Concentration Group (8 mg/day dose)	N	Mean Change in Whole Brain Volume at 52 Weeks (mL) (SE)
Minimal Exposure (<0.346 ng/mL)	44	-21.3 (3.1)
Therapeutic Exposure (≥0.346 ng/mL)	131	-12.9 (1.8)
Dose Group	N	Mean Change in Whole Brain Volume at 52 Weeks (mL) (SE)
200 mg/day	110	-15.8 (2.0)

Data from a Phase 3 clinical trial (NCT01626378) in patients with bvFTD.[12] The 8 mg/day dose was intended as a control. The analysis revealed concentration-dependent effects at this low dose.

Experimental Protocols

Protocol 1: Volumetric MRI Analysis using NeuroQuant®

Objective: To obtain quantitative volumetric data for whole brain and specific subcortical structures.

1. MRI Acquisition:

- Scanner: 1.5T or 3.0T MRI scanner.
- Sequence: 3D T1-weighted sagittal MPRAGE sequence.
- Key Parameters (GE Scanners):
 - Prep Time: 500-600 ms
 - Flip Angle: 8-10 degrees
 - Bandwidth: ~16-31 kHz
 - Slice Thickness: 1.2 mm (no gap)
 - Field of View (FOV): 24.0 – 25.6 cm
 - Matrix: 192 x 192
- Important Note: Ensure Surface Coil Intensity Correction (SCIC) is turned OFF.[10]
- Data Format: DICOM.

2. Data Submission and Analysis:

- Ensure the 3D T1-weighted series is correctly identified and selected.
- Transmit the DICOM data to the NeuroQuant® software via a secure connection.[\[1\]](#)
- The software will automatically perform the following steps:
 - Quality control checks.
 - Correction for gradient non-linearity and B1 field inhomogeneity.
 - Skull stripping.
 - Registration to a probabilistic atlas.
 - Voxel-based segmentation of brain structures.[\[13\]](#)
 - Calculation of volumes for each structure.
 - Comparison of volumes to an age- and sex-matched normative database.[\[1\]](#)

3. Output:

- A report is generated that includes absolute and relative volumes of brain structures, and their percentile rank compared to the normative database.[\[1\]](#)

Protocol 2: Longitudinal Cortical Thickness Analysis using FreeSurfer

Objective: To measure changes in cortical thickness over time.

1. MRI Acquisition:

- Scanner: 1.5T or 3.0T MRI scanner.
- Sequence: High-resolution 3D T1-weighted sequence (e.g., MPRAGE).
- Voxel Size: Isotropic 1.0 mm³ is recommended.
- Consistency is Key: Use the same scanner and acquisition protocol for all time points for a given subject.

2. Cross-Sectional Processing:

- For each subject and each time point, run the standard FreeSurfer cross-sectional processing pipeline (recon-all).
- This step performs skull stripping, intensity normalization, segmentation of white and gray matter, and initial surface reconstruction.

3. Base Template Creation:

- Create an unbiased within-subject template using the recon-all -base command. This combines information from all time points for a subject to create a robust average.

4. Longitudinal Processing:

- Run the longitudinal processing stream (recon-all -long) for each time point, using the base template as a reference. This initializes the processing for each time point from the subject's own average, increasing the precision of the longitudinal measurements.

5. Data Extraction and Statistical Analysis:

- Use FreeSurfer's tools (asegstats2table and aparcstats2table) to extract cortical thickness and volume data for each region of interest across all subjects and time points.
- Perform statistical analysis to compare changes between treatment and control groups.

Protocol 3: Tensor-Based Morphometry (TBM)

Objective: To create 3D maps of longitudinal brain atrophy.

1. MRI Acquisition:

- Acquire high-resolution 3D T1-weighted images at baseline and follow-up time points. Consistency in acquisition parameters is crucial.

2. Image Pre-processing:

- Perform pre-processing steps including noise reduction, intensity normalization, and brain extraction.

3. Non-linear Registration:

- Use a non-linear registration algorithm (e.g., as implemented in SPM or other neuroimaging software packages) to warp the follow-up image to the baseline image for each subject.

4. Jacobian Determinant Calculation:

- Calculate the Jacobian determinant of the deformation field obtained from the registration. The Jacobian determinant at each voxel represents the local volume change.

- A Jacobian > 1 indicates tissue expansion.
- A Jacobian < 1 indicates tissue contraction (atrophy).

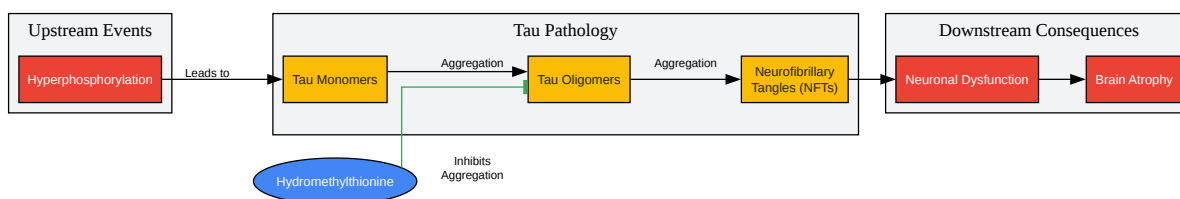
5. Statistical Mapping:

- Spatially normalize the Jacobian maps to a common template space.
- Perform voxel-wise statistical analysis (e.g., t-tests) to identify regions where there are significant differences in the rate of atrophy between the hydromethylthionine and control groups.

Signaling Pathways and Experimental Workflows

Hydromethylthionine Mechanism of Action

Hydromethylthionine's primary mechanism of action is the inhibition of tau protein aggregation. [4][5] In tauopathies like Alzheimer's disease, tau becomes hyperphosphorylated, detaches from microtubules, and aggregates into neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death. [14] HMTM is thought to interfere with this process, potentially by binding to tau and preventing its aggregation. [4] Additionally, HMTM may have neuroprotective effects by reducing neuroinflammation. [4]

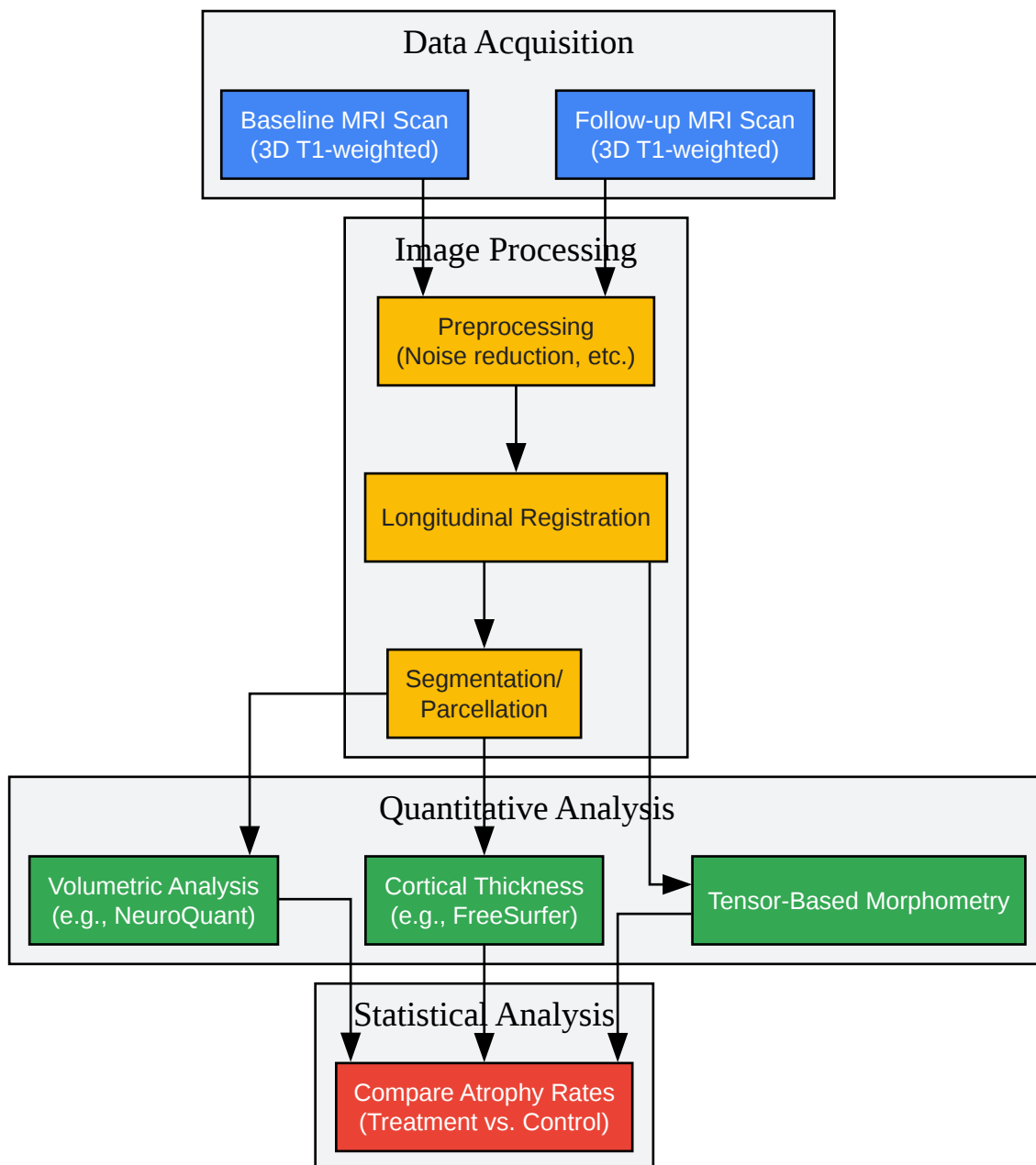


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Caption: Mechanism of hydromethylthionine in inhibiting tau aggregation.

Experimental Workflow for Brain Atrophy Assessment

The following diagram illustrates a typical workflow for assessing brain atrophy in a clinical trial of hydromethylthionine.



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Caption: Workflow for longitudinal brain atrophy analysis in clinical trials.

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